Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate

Catalog No.
S3363444
CAS No.
1026256-93-8
M.F
C17H15NO3S
M. Wt
313.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)ca...

CAS Number

1026256-93-8

Product Name

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate

IUPAC Name

phenyl N-[1-(1-benzothiophen-2-yl)ethyl]-N-hydroxycarbamate

Molecular Formula

C17H15NO3S

Molecular Weight

313.4 g/mol

InChI

InChI=1S/C17H15NO3S/c1-12(16-11-13-7-5-6-10-15(13)22-16)18(20)17(19)21-14-8-3-2-4-9-14/h2-12,20H,1H3

InChI Key

BDRWRMUPUGECBT-UHFFFAOYSA-N

SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)OC3=CC=CC=C3)O

Canonical SMILES

CC(C1=CC2=CC=CC=C2S1)N(C(=O)OC3=CC=CC=C3)O

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, also known by its CAS number 1026256-93-8, is not itself a target of scientific research. Instead, it is an impurity found in the medication Zileuton [, , ]. Zileuton is a 5-lipoxygenase inhibitor, meaning it blocks an enzyme involved in the production of leukotrienes, inflammatory signaling molecules [].

  • Formation during Zileuton synthesis: Understanding how this impurity forms can help improve Zileuton production processes [].
  • Impact on Zileuton's efficacy or safety: Research may investigate if this impurity affects the effectiveness or safety of Zileuton [].

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, also known as N-(1-Benzo[b]thien-2-yl-ethyl)-N-hydroxy O-phenyl Carbamate, is a chemical compound with the molecular formula C₁₇H₁₅N₁O₃S. This compound is notable for its role in pharmaceutical applications, particularly as a selective inhibitor of the enzyme 5-lipoxygenase, which is involved in the biosynthesis of leukotrienes. The inhibition of this enzyme can lead to reduced inflammation and other pathological conditions associated with excessive leukotriene production, such as asthma and allergic reactions .

  • Oxidation: This can yield sulfoxides or sulfones depending on the oxidizing agent used.
  • Reduction: Reduction reactions can convert the compound into corresponding alcohol or amine derivatives.
  • Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzo[b]thiophene moiety.

Common reagents for these reactions include hydrogen peroxide and m-chloroperbenzoic acid for oxidation, lithium aluminum hydride or sodium borohydride for reduction, and various nucleophiles like amines or thiols under basic conditions for substitution .

The primary biological activity of Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate is its function as a selective inhibitor of 5-lipoxygenase. By inhibiting this enzyme, the compound prevents the formation of leukotrienes such as LTB4, LTC4, LTD4, and LTE4. This action can lead to significant therapeutic effects in conditions characterized by inflammation, such as asthma, where it can reduce bronchoconstriction, mucus secretion, and edema .

The synthesis of Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate typically involves the following steps:

  • Starting Materials: The synthesis begins with 1-benzo[b]thiophen-2-ylethanol.
  • Reaction with Hydroxyurea: This compound reacts with hydroxyurea in the presence of an acid catalyst to form the desired carbamate.
  • Industrial Methods: In industrial settings, continuous flow synthesis may be employed to enhance scalability and purity. Advanced reactors and automation techniques are utilized to improve efficiency .

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate has several applications:

  • Pharmaceuticals: Primarily used in developing anti-inflammatory medications.
  • Research: Utilized in biochemical studies focusing on leukotriene pathways and related diseases.
  • Chemical Synthesis: Serves as a precursor in synthesizing other biologically active compounds .

Studies on Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate have shown that it interacts selectively with 5-lipoxygenase. Its inhibitory action has been linked to decreased levels of inflammatory mediators in various biological models. Additionally, pharmacokinetic studies indicate that this compound is orally active, making it suitable for therapeutic applications .

Several compounds share structural or functional similarities with Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate, including:

Compound NameStructure SimilarityBiological Activity
ZileutonSame 5-lipoxygenase inhibition mechanismAnti-inflammatory
MontelukastLeukotriene receptor antagonistAnti-asthmatic
PranlukastLeukotriene receptor antagonistAnti-asthmatic

Uniqueness

Phenyl (1-(benzo[b]thiophen-2-yl)ethyl)(hydroxy)carbamate is unique due to its specific mechanism targeting 5-lipoxygenase rather than acting on leukotriene receptors directly. This selective inhibition allows for potentially fewer side effects compared to broader anti-inflammatory agents like Zileuton and receptor antagonists like Montelukast and Pranlukast .

XLogP3

4.1

Dates

Modify: 2024-04-14

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